![molecular formula C₁₄H₁₃NO B1140943 Deoxybenzoin oxime CAS No. 26306-06-9](/img/structure/B1140943.png)
Deoxybenzoin oxime
Overview
Description
Synthesis Analysis
Deoxybenzoin oxime derivatives have been synthesized and evaluated for various biological activities, including their immunosuppressive activity. Notably, four deoxybenzoin oximes exhibited lower cytotoxicity and higher inhibitory activity towards T-cell proliferation, demonstrating significant potential as immunosuppressive agents with lower toxicity compared to traditional treatments like cyclosporine A (Huan-qiu Li et al., 2010).
Molecular Structure Analysis
Investigations into the molecular structure of deoxybenzoin oximes, particularly their ability to inhibit Helicobacter pylori urease, reveal that the hydroxyl groups on the deoxybenzoin skeleton play a crucial role in their inhibitory activity. This suggests a potential direct interaction with the enzyme's active site, highlighting the importance of molecular structure in their biological activity (Huan-qiu Li et al., 2009).
Chemical Reactions and Properties
The oxidative dehydrogenative approach to the α-arylation of deoxybenzoins with non-prefunctionalized arenes, catalyzed by iron, underscores a broad substrate scope and functional group tolerance. This method offers efficient access to synthetically useful 1,2,2-triarylethanones, demonstrating the versatile chemical reactivity of deoxybenzoin derivatives (Tao Chen et al., 2016).
Physical Properties Analysis
The synthesis and characterization of deoxybenzoin derivatives from genistein, analyzed through NMR, mass spectral data, and X-ray analysis, provide insights into their antimicrobial activity. These studies emphasize the relationship between the structural elements of deoxybenzoin derivatives and their physical properties, offering a foundation for exploring their applications in various fields (Huan-qiu Li et al., 2008).
Chemical Properties Analysis
The unique self-catalyzed cationic ring-opening polymerization of a deoxybenzoin-based 1,3-benzoxazine monomer demonstrates the influence of deoxybenzoin incorporation on the mode of polymerization. This process, characterized by low polymerization temperature and high thermal stability of the resulting polybenzoxazine, illustrates the significant impact of deoxybenzoin's chemical properties on material science applications (Kan Zhang et al., 2019).
Scientific Research Applications
Helicobacter pylori Urease Inhibition : Amines and oximes derived from deoxybenzoins showed inhibitory activity against Helicobacter pylori urease, with some compounds demonstrating comparable efficacy to acetohydroxamic acid, a known inhibitor. This suggests a potential role for these compounds in treating H. pylori infections (Huan-qiu Li et al., 2009).
Immunosuppressive Agents : Deoxybenzoin oximes have been identified as potent immunosuppressive agents. Certain compounds exhibited lower toxicity and higher inhibitory activities on lymph node cells than other compounds, suggesting potential for development into new immunosuppressive drugs (Yin Luo et al., 2012); (Huan-qiu Li et al., 2010).
Antioxidant Properties : Oximes have demonstrated significant capacity to scavenge reactive species, indicating antioxidant properties. This suggests their potential use in combating oxidative stress-related diseases (G. Puntel et al., 2009).
Cardiovascular Protection : Polyphenolic deoxybenzoins, including some oximes, showed significant inhibitory effects on arterial contraction, indicating potential for cardiovascular protection (Tzy-Ming Lu et al., 2010).
Gout Treatment : Benzoxazole deoxybenzoin oxime derivatives were found to inhibit xanthine oxidase and immune sensors, showing promise as treatments for gout (Jun Huang et al., 2018).
Cell Death Activation : Oximes with imidazolium and pyridinium cores were found to induce necrosis and apoptosis, respectively, in cell models. This indicates potential applications in studying unregulated cell death and developing new chemotherapeutics (A. Zandona et al., 2021).
Phytoestrogens : Deoxybenzoins have been identified as a new class of phytoestrogens with significant selectivity towards estrogen receptors. This suggests potential applications in hormone therapy and as selective estrogen receptor modulators (N. Fokialakis et al., 2004).
Safety and Hazards
While specific safety and hazard information for Deoxybenzoin oxime was not found in the search results, general safety measures for handling chemical substances apply. These include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
Deoxybenzoin oxime primarily targets xanthine oxidase (XOD) and innate immune sensors . XOD is a rate-limiting enzyme involved in uric acid production . The innate immune sensors include the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling pathway .
Mode of Action
This compound interacts with its targets by suppressing XOD activity and blocking the activations of NLRP3 inflammasome and TLR4 signaling pathway . This dual action helps in managing conditions like gout by both inhibiting inflammatory flares and treating hyperuricemia .
Biochemical Pathways
The compound affects the biochemical pathway of uric acid production by inhibiting the activity of XOD . It also impacts the inflammatory response by blocking the activations of the NLRP3 inflammasome and TLR4 signaling pathway . These pathways play a crucial role in the innate immune response, and their inhibition helps in managing inflammatory conditions.
Result of Action
The result of this compound’s action is the improvement of conditions like hyperuricemia and acute gouty arthritis . By regulating XOD, NLRP3, and TLR4, it exhibits anti-hyperuricemic and anti-acute gouty arthritis activities .
properties
IUPAC Name |
(NE)-N-(1,2-diphenylethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952-06-7 | |
Record name | 1,2-diphenylethanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does deoxybenzoin oxime behave under high temperatures?
A1: [] When heated to high temperatures, this compound undergoes thermolysis, primarily breaking down at the N–O bond. This process generates free radicals that can participate in various reactions, leading to a diverse range of products. Some of the identified products include ammonia, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole. Interestingly, the specific products formed can vary depending on the presence of other chemical groups attached to the oxime. For example, if the oxime is in the form of an O-benzoyl ether, additional products like benzoic acid and benzyl benzoate are also observed. These findings highlight the interesting reactivity of this compound under thermal stress and provide insights into potential synthetic applications. You can find more details about this study here: .
Q2: Can this compound be used to synthesize other compounds?
A2: [] Yes, this compound can be utilized as a starting material in organic synthesis. When reacted with carbon monoxide and hydrogen at elevated temperatures and pressures in the presence of a dicobalt octacarbonyl catalyst, it yields 5-benzylphthalimidine and 3-phenyl-3,4-dihydroisocarbostyryl. This reaction pathway demonstrates the potential of this compound to generate valuable heterocyclic compounds that are important building blocks in medicinal chemistry and materials science. For a deeper understanding of this research, please refer to: .
Q3: Has this compound shown any promising biological activities?
A3: [] Research has explored the potential of deoxybenzoin derivatives, particularly deoxybenzoin oximes, as immunosuppressive agents. Studies have shown that certain this compound derivatives exhibit promising inhibitory activity against T-cell proliferation, a key process in the immune response. Notably, some of these derivatives displayed lower cytotoxicity compared to cyclosporine A, a commonly used immunosuppressant known for its side effects. Further investigation revealed that these compounds might exert their immunosuppressive effects by inducing apoptosis in activated lymph node cells. While further research is necessary to fully understand their mechanism of action and potential therapeutic applications, these findings highlight this compound derivatives as potential leads for developing novel immunosuppressive therapies. Learn more about this research: .
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